(E)-2-cyano-N-(6-methylpyridin-2-yl)-3-(3-nitrophenyl)acrylamide
CAS No.: 496021-26-2
Cat. No.: VC7245622
Molecular Formula: C16H12N4O3
Molecular Weight: 308.297
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 496021-26-2 |
|---|---|
| Molecular Formula | C16H12N4O3 |
| Molecular Weight | 308.297 |
| IUPAC Name | (E)-2-cyano-N-(6-methylpyridin-2-yl)-3-(3-nitrophenyl)prop-2-enamide |
| Standard InChI | InChI=1S/C16H12N4O3/c1-11-4-2-7-15(18-11)19-16(21)13(10-17)8-12-5-3-6-14(9-12)20(22)23/h2-9H,1H3,(H,18,19,21)/b13-8+ |
| Standard InChI Key | XZCFCVDFHCBAIB-MDWZMJQESA-N |
| SMILES | CC1=NC(=CC=C1)NC(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C#N |
Introduction
Structural Characteristics and Molecular Design
Core Functional Groups and Electronic Configuration
The compound’s structure integrates three critical functional groups:
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Cyano group (-CN): Positioned at the α-carbon of the acrylamide backbone, this strong electron-withdrawing group polarizes the α,β-unsaturated system, enhancing electrophilicity at the β-position .
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6-Methylpyridin-2-yl substituent: The pyridine ring contributes aromaticity and basicity, while the methyl group at the 6-position introduces steric hindrance, potentially influencing binding interactions in biological systems .
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3-Nitrophenyl moiety: The nitro group at the meta position further withdraws electrons, stabilizing the acrylamide’s conjugated system and modulating solubility via polar interactions .
The (E)-stereochemistry of the α,β-unsaturated system is critical for maintaining planarity, which facilitates conjugation across the molecule. This configuration is typically confirmed via nuclear Overhauser effect (NOE) experiments in related compounds, as demonstrated in studies of structurally analogous enaminonitriles .
Table 1: Comparative Structural Features of Analogous Acrylamides
Synthetic Routes and Reaction Optimization
General Synthesis Strategy
The synthesis of (E)-2-cyano-N-(6-methylpyridin-2-yl)-3-(3-nitrophenyl)acrylamide likely follows a multi-step protocol analogous to methods detailed for pyrazolo[1,5-a]pyrimidine precursors :
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Formation of cyanoacetamide intermediate: Reaction of cyanoacetic acid with 6-methylpyridin-2-amine in acetic anhydride yields 2-cyano-N-(6-methylpyridin-2-yl)acetamide.
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Enamine formation: Treatment with dimethylformamide dimethylacetal (DMF-DMA) generates the (E)-enaminonitrile via condensation, with stereochemistry confirmed by NOE experiments .
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Functionalization: Introduction of the 3-nitrophenyl group via Michael addition or nucleophilic aromatic substitution, depending on reaction conditions.
Critical Reaction Parameters
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Temperature control: Enamine formation requires heating at 85°C in acetic anhydride to ensure complete conversion .
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Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates, while ethanol facilitates crystallization .
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Stereochemical control: The (E)-isomer predominates due to thermodynamic stability, as observed in related systems .
Spectroscopic and Analytical Profiling
Infrared (IR) Spectroscopy
Key IR absorptions inferred from analogous compounds :
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~2,200 cm⁻¹: Stretching vibration of the cyano group.
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~1,680 cm⁻¹: Carbonyl (C=O) stretch of the acrylamide.
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~1,520 cm⁻¹: Nitro group (NO₂) asymmetric stretching.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (predicted):
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δ 8.5–8.7 ppm: Aromatic protons of the 3-nitrophenyl group.
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δ 7.8–8.2 ppm: Pyridine ring protons (deshielded by the methyl group).
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δ 6.7–7.2 ppm: Olefinic proton (CH=), confirming (E)-configuration .
¹³C NMR (predicted):
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δ 115–120 ppm: Cyano carbon.
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δ 165–170 ppm: Carbonyl carbon.
Reactivity and Derivative Formation
Electrophilic Aromatic Substitution
The 3-nitrophenyl group directs electrophiles to the para position, enabling functionalization (e.g., halogenation, sulfonation) for diversifying applications .
Comparative Analysis with Structural Analogs
Steric vs. Electronic Effects
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6-Methylpyridin-2-yl vs. 4,6-dimethylpyrimidin-2-yl: The pyridine ring in the target compound reduces steric bulk compared to pyrimidine derivatives, potentially enhancing solubility .
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3-Nitrophenyl vs. 2-chloro-5-nitrophenyl: The absence of ortho-substituents minimizes steric clashes in binding interactions .
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